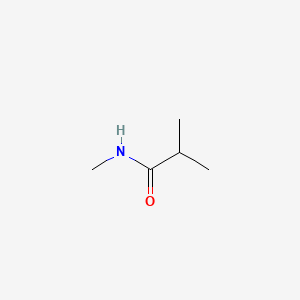

N,2-Dimethylpropanamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7083. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-4(2)5(7)6-3/h4H,1-3H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXHFNEAFAWRVCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50278373 | |

| Record name | N,2-Dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2675-88-9 | |

| Record name | N-Methylisobutyramide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,2-Dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methylisobutyramide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL8MHT8MD9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N,2-Dimethylpropanamide chemical properties

An In-depth Technical Guide to the Chemical Properties of N,2-Dimethylpropanamide

For the attention of researchers, scientists, and professionals in drug development, this document serves as a comprehensive technical guide on the core chemical properties of this compound. Structured with scientific integrity, this guide provides field-proven insights into its synthesis, characterization, reactivity, and applications.

Introduction and Molecular Overview

This compound, also known by its synonym N-methylisobutyramide, is a secondary amide with a branched alkyl group. Its structure consists of an isopropyl group attached to the carbonyl carbon and a methyl group on the amide nitrogen. This seemingly simple molecule possesses distinct physicochemical properties and reactivity patterns conferred by the steric hindrance of the isopropyl group and the electronic nature of the secondary amide linkage. These characteristics are fundamental to its synthesis, stability, and utility in various chemical applications.

Key Identifiers:

-

Chemical Name: this compound

Physicochemical Properties

The physical and chemical properties of this compound are dictated by its molecular structure. The presence of the amide group allows for hydrogen bonding, influencing its boiling point and solubility, while the overall small size and alkyl nature define its other physical characteristics.

Table 1: Summary of Physicochemical Data

| Property | Value | Source(s) |

| Molecular Weight | 101.15 g/mol | [1][2] |

| Melting Point | 20 °C | [1] |

| Boiling Point | 199.7 °C @ 760 mmHg110 °C @ 17 mmHg | [4][1] |

| Density | 0.861 - 0.909 g/cm³ | [1][4] |

| pKa (Predicted) | 16.36 ± 0.46 | [1] |

| Solubility | Expected to be soluble in polar solvents (e.g., water) and less soluble in non-polar solvents. | [5] |

The amide functional group makes the molecule polar and capable of acting as both a hydrogen bond donor (via the N-H) and acceptor (via the C=O oxygen). This leads to a relatively high boiling point for its molecular weight. Discrepancies in reported boiling points and densities are likely due to variations in measurement conditions, particularly pressure for the boiling point.[1][4]

Synthesis of this compound

The most direct and common synthesis of this compound involves the acylation of methylamine with an activated derivative of isobutyric acid, typically isobutyryl chloride. This is a standard nucleophilic acyl substitution reaction. The primary literature reference for the synthesis of this specific compound points to this established method.[1][3]

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis via Acyl Chloride

This protocol is a representative procedure based on the standard Schotten-Baumann reaction conditions often used for this type of transformation.

-

Reagent Preparation: Dissolve methylamine (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.1 eq) in a suitable aprotic solvent like dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Reaction Setup: Cool the flask to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

-

Causality: The reaction is cooled to control the initial exothermic reaction between the amine and the highly reactive acyl chloride. An inert atmosphere prevents reactions with atmospheric moisture.

-

-

Addition of Acyl Chloride: Add isobutyryl chloride (1.05 eq) dropwise to the stirred solution over 15-20 minutes.

-

Causality: Slow, dropwise addition is crucial to prevent a rapid temperature increase and potential side reactions. The base is present to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates the consumption of the starting materials.

-

Workup and Purification: a. Quench the reaction by adding water. Transfer the mixture to a separatory funnel. b. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine. c. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. d. The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Spectroscopic and Spectrometric Analysis

The structure of this compound can be unequivocally confirmed using a combination of spectroscopic techniques. The following are the predicted spectral characteristics based on its molecular structure.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Chemical Shift / Value | Rationale |

| ¹H NMR | N-H | ~7.5-8.5 ppm (broad singlet) | Amide protons are typically deshielded and often appear as broad signals due to quadrupole broadening and exchange. |

| CH (methine) | ~2.3-2.8 ppm (septet) | The proton on the carbon alpha to the carbonyl is deshielded. It is split by the six adjacent methyl protons (n+1 = 7). | |

| N-CH₃ | ~2.7-2.9 ppm (doublet) | The methyl group on the nitrogen is split by the N-H proton (J ≈ 5 Hz). May appear as a singlet if H-D exchange occurs. | |

| C(CH₃)₂ | ~1.1-1.2 ppm (doublet) | The six equivalent protons of the two methyl groups are split by the single methine proton (n+1 = 2). | |

| ¹³C NMR | C=O | ~175-180 ppm | The carbonyl carbon of a secondary amide is highly deshielded. |

| CH (methine) | ~35-40 ppm | Carbon alpha to the carbonyl. | |

| N-CH₃ | ~25-30 ppm | Methyl carbon attached to nitrogen. | |

| C(CH₃)₂ | ~18-22 ppm | Equivalent carbons of the isopropyl methyl groups. | |

| IR Spectroscopy | N-H Stretch | ~3300 cm⁻¹ (strong, sharp) | Characteristic of a secondary amide N-H bond. |

| C-H Stretch | 2870-2970 cm⁻¹ | Aliphatic C-H stretching. | |

| C=O Stretch | ~1640-1670 cm⁻¹ (strong) | The "Amide I" band, characteristic of the carbonyl group in an amide. | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 101 | Corresponds to the molecular weight of the compound. |

| Major Fragments | m/z = 72, 58, 44 | Resulting from alpha-cleavage around the carbonyl group and McLafferty rearrangement. |

Reactivity and Chemical Behavior

The chemical reactivity of this compound is centered on the amide functional group.

Amide Hydrolysis

Amides are relatively stable but can be hydrolyzed to their constituent carboxylic acid and amine under acidic or basic conditions with heating.[4] Due to the steric hindrance from the isopropyl group, this compound is more resistant to hydrolysis than less hindered amides.[3]

-

Acid-Catalyzed Hydrolysis: The reaction involves initial protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[6] The products are isobutyric acid and methylammonium ion.

-

Base-Promoted Hydrolysis: This pathway involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. The products are the isobutyrate salt and methylamine.

Caption: Acid-Catalyzed Hydrolysis Workflow.

Reduction

Amides can be reduced to amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[4] The reduction of this compound would yield N,2-dimethylpropan-1-amine, effectively converting the carbonyl group into a methylene (CH₂) group.

Applications in Research and Development

While a versatile intermediate in organic synthesis, this compound has been specifically identified for its potential application in agriculture.

-

Control of Plant Pathogens: The compound is cited for its use in treating, inhibiting, or preventing plant pathogenic diseases.[1] The amide functional group is present in many biologically active molecules and fungicides.[7][8] The specific mechanism of action for this compound as a fungicide is not detailed in the available literature but likely involves the disruption of essential biological processes in the fungal cells.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

-

GHS Hazard Classification:

-

Hazard Statements:

-

Precautionary Measures:

-

Handling: Use in a well-ventilated area, preferably a fume hood. Avoid breathing vapors or dust. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water. In case of skin contact, wash off with soap and plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

-

Conclusion

This compound is a secondary amide whose chemical properties are a direct consequence of its structure. Its synthesis is straightforward via standard amide bond formation. The molecule's characterization is readily achieved through modern spectroscopic methods, which reveal a unique fingerprint based on its N-methyl and isopropyl moieties. While possessing the typical reactivity of an amide, such as hydrolysis and reduction, its sterically hindered nature provides a degree of stability. Its noted application as a potential agent against plant pathogens underscores the continued importance of exploring simple organic structures for complex biological activities. Proper safety protocols are essential when handling this compound due to its irritant and harmful nature.

References

- Vertex AI Search. (2025). This compound - 2675-88-9, C5H11NO, density, melting point, boiling point, structural formula, synthesis.

- Brainly. (2023). Draw the mechanism for the hydrolysis of N,N-dimethylpropanamide with an acid catalyst.

- ChemicalBook. (2025). This compound | 2675-88-9.

- Chemistry LibreTexts. (2019). Amide Chemistry.

- Deresa, E. M., & Diriba, T. F. (2023). Phytochemicals as alternative fungicides for controlling plant diseases: A comprehensive review of their efficacy, commercial representatives, advantages, challenges for adoption, and possible solutions. PMC - NIH.

- Pearson. (n.d.). Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (a) under basic conditions.

- S-TEAM. (2014). Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools.

- PubChem. (n.d.). CID 100979034 | C5H10NO+.

- Regulations.gov. (n.d.). PC Code. 911003; Propanamide, 2-hydroxy-N, N-dimethyl-; Human Health Risk.

- Metin, Ö. (2018). Basic 1H- and 13C-NMR Spectroscopy. De Gruyter.

- MDPI. (2023). Research Progress on Benzimidazole Fungicides: A Review.

- Solubility of Things. (n.d.). N,N-Dimethylpropanamide.

- McMahon, R. J. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison.

- ChemicalBook. (n.d.). N,N-Dimethylpropionamide(758-96-3) 1H NMR spectrum.

- Google Patents. (n.d.). CH624922A5 - Process for the preparation of new methylamine derivatives.

- BenchChem. (2025). The Efficacy of N-[2-(2-Pyridinyl)ethyl]benzamide Derivatives in a Class of Modern Fungicides.

- ResearchGate. (2008). Rearrangement of α-Chloro-Isobutyraldimines: Synthesis of 2-Imidazolidinones.

- ChemNet. (n.d.). 2675-88-9 this compound.

- PubChem. (n.d.). N-Methylisobutyramide | C5H11NO | CID 221961.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. brainly.com [brainly.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Phytochemicals as alternative fungicides for controlling plant diseases: A comprehensive review of their efficacy, commercial representatives, advantages, challenges for adoption, and possible solutions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N,2-Dimethylpropanamide (CAS 2675-88-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,2-Dimethylpropanamide, also known by its synonyms N-Methylisobutyramide and Propionamide, N,2-dimethyl-, is a chemical compound with the CAS number 2675-88-9.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectroscopic data, safety and handling, and potential applications, particularly within the realm of drug discovery and development. As a simple branched-chain amide, it serves as an interesting molecular building block, and understanding its characteristics is crucial for its effective and safe utilization in research and development.

Physicochemical Properties

This compound is a small molecule with a molecular formula of C5H11NO and a molecular weight of 101.15 g/mol .[1][2] Its structure features a propanamide backbone with methyl groups at the nitrogen (N) and the 2-position of the propyl chain.

A summary of its key physicochemical properties is presented in the table below. It is important to note that some of the physical properties are based on limited available data or computational predictions.

| Property | Value | Source |

| Molecular Formula | C5H11NO | [1][2] |

| Molecular Weight | 101.15 g/mol | [2] |

| CAS Number | 2675-88-9 | [1] |

| IUPAC Name | This compound | [2] |

| Synonyms | N-Methylisobutyramide, Propionamide, N,2-dimethyl- | [2] |

| Melting Point | 20 °C | [3] |

| Boiling Point | 110 °C (at 17 Torr) | [3] |

| Density | 0.9089 g/cm³ (at 16 °C) | [3] |

| logP (octanol/water) | 0.388 (Calculated) | [4] |

| Water Solubility | -0.64 (Log10 of Water solubility in mol/l) (Calculated) | [4] |

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of an activated carboxylic acid derivative, such as an acyl chloride, with an amine. A classical approach involves the reaction of isobutyryl chloride with methylamine.

Synthesis Workflow

Caption: General synthesis pathway for this compound.

Experimental Protocol: Synthesis of this compound

The following is a representative, generalized protocol based on the established synthesis of amides from acyl chlorides and amines. The specific details are adapted from the referenced literature for the synthesis of similar amides.[1]

Materials:

-

Isobutyryl chloride

-

Methylamine (e.g., 40% solution in water or as a gas)

-

Anhydrous diethyl ether or dichloromethane

-

Aqueous sodium bicarbonate solution (5%)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methylamine in a suitable solvent like anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath to 0-5 °C.

-

Addition of Acyl Chloride: Slowly add isobutyryl chloride dropwise from the dropping funnel to the stirred methylamine solution. Maintain the temperature of the reaction mixture below 10 °C during the addition. A white precipitate of methylammonium chloride will form.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

Work-up:

-

Quench the reaction by carefully adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 5% aqueous sodium bicarbonate solution to remove any unreacted acid chloride and excess acid.

-

Wash with water and then with brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be further purified by vacuum distillation.

-

Causality in Experimental Choices:

-

Low Temperature: The reaction is exothermic. Maintaining a low temperature is crucial to control the reaction rate, prevent side reactions, and minimize the evaporation of the volatile methylamine.

-

Aqueous Work-up: The washing steps are essential to remove impurities. The sodium bicarbonate wash neutralizes any excess acid, and the brine wash helps to remove residual water from the organic layer, improving the efficiency of the drying agent.

-

Anhydrous Conditions: Isobutyryl chloride is sensitive to moisture and will hydrolyze to isobutyric acid. Therefore, using anhydrous solvents and an inert atmosphere is recommended for optimal yield.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show the following signals:

-

A doublet for the six protons of the two methyl groups at the 2-position.

-

A septet for the single proton at the 2-position, coupled to the six protons of the adjacent methyl groups.

-

A singlet for the three protons of the N-methyl group. The presence of restricted rotation around the amide C-N bond at lower temperatures could potentially lead to the observation of two distinct signals for the N-methyl group.

-

A broad singlet for the N-H proton, which may or may not be observed depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum of this compound is predicted to show the following signals:

| Predicted Chemical Shift (ppm) | Carbon Atom |

| ~178 | C=O (carbonyl) |

| ~35 | CH (methine at position 2) |

| ~26 | CH₃ (N-methyl) |

| ~20 | CH₃ (methyls at position 2) |

(Note: These are predicted values and may vary slightly in experimental conditions.)

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the amide functional group:

-

N-H Stretch: A moderate to strong band around 3300 cm⁻¹.

-

C=O Stretch (Amide I band): A strong, sharp band around 1640 cm⁻¹. This is one of the most characteristic absorptions for amides.

-

N-H Bend (Amide II band): A moderate band around 1550 cm⁻¹.

-

C-H Stretch: Bands in the region of 2850-3000 cm⁻¹.

Mass Spectrometry

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at m/z = 101. The fragmentation pattern would likely involve cleavage adjacent to the carbonyl group and the nitrogen atom. Common fragments could include:

-

Loss of the isopropyl group: [M - 43]⁺ at m/z = 58.

-

Loss of the methylamino group: [M - 30]⁺ at m/z = 71.

-

McLafferty rearrangement: If applicable, this could lead to characteristic fragments.

Applications in Drug Development and Research

-

As a Building Block: Small amides are fundamental building blocks in the synthesis of more complex molecules. The isobutyryl group provides steric bulk, which can be used to probe steric pockets in enzyme active sites or receptors. The N-methyl group can influence solubility and metabolic stability.

-

In Fragment-Based Drug Discovery (FBDD): Due to its small size and simple functionality, this compound or similar small amides could be used as starting points in FBDD campaigns to identify low-affinity binders to a biological target.

-

As a Solvent: Although less common than DMF or NMP, amides can be used as polar aprotic solvents in certain chemical reactions.

Safety and Handling

Based on available data, this compound is considered hazardous. The following GHS classification has been reported:

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

Handling and Storage Workflow

Caption: Recommended workflow for the safe handling and storage of this compound.

Conclusion

This compound is a valuable chemical for research and development, particularly as a building block in organic synthesis. Its straightforward synthesis and well-defined chemical properties make it a useful tool for chemists. However, it is essential to handle this compound with appropriate safety precautions due to its potential hazards. This guide provides a foundational understanding of this compound to support its safe and effective use in scientific endeavors.

References

-

PubChem. N-Methylisobutyramide. National Center for Biotechnology Information. [Link]

-

ChemSynthesis. This compound. [Link]

-

Angene Chemical. Safety Data Sheet. [Link]

-

Cheméo. Chemical Properties of Propanamide, N,2-dimethyl- (CAS 2675-88-9). [Link]

-

Doc Brown's Chemistry. mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and... [Link]

-

SpectraBase. This compound - Optional[MS (GC)] - Spectrum. [Link]

-

PubChem. N-ethyl-2,2-dimethylpropanamide. National Center for Biotechnology Information. [Link]

-

NIST. Propanamide, N,N-dimethyl-. National Institute of Standards and Technology. [Link]

-

ECHA. Napropamide - Substance Information. European Chemicals Agency. [Link]

-

ECHA. N,N-dimethyldecylamine N-oxide - Registration Dossier. European Chemicals Agency. [Link]

-

ECHA. N,N-dimethyldecylamine N-oxide - Registration Dossier. European Chemicals Agency. [Link]

-

ECHA. 2,2-dibromo- 2-cyanoacetamide; [DBNPA] - Substance Information. European Chemicals Agency. [Link]

-

SpectraBase. n,n-Dimethylbenzamide - Optional[13C NMR] - Chemical Shifts. [Link]

-

SpectraBase. 2,2-Dimethyl-N-phenylpropanethioamide - Optional[13C NMR] - Chemical Shifts. [Link]

-

National Center for Biotechnology Information. PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. [Link]

-

The Institute of Cancer Research. 2D building blocks can build better 3D drugs. [Link]

-

The Scripps Research Institute. Molecule-Building Method Opens Vast Realm of Chemistry for Pharma. [Link]

-

PubChem. CID 100979034. National Center for Biotechnology Information. [Link]

- Google Patents. US4515986A - Process for preparing 3-dimethylamino-2,2-dimethylpropanal.

-

PubChem. N-(diethoxymethylidene)-2-methylpropanamide. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of N,2-Dimethylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,2-Dimethylpropanamide, a secondary amide with the chemical formula C₅H₁₁NO, presents a unique molecular architecture that warrants a detailed investigation of its physicochemical properties. This guide provides a comprehensive analysis of this compound, offering insights into its structural and chemical characteristics that are pivotal for its application in research and development, particularly within the pharmaceutical and chemical industries. Understanding these fundamental properties is a prerequisite for its effective synthesis, handling, and utilization in complex molecular design and formulation processes.

Molecular and Physical Characteristics

This compound is characterized by a propanamide backbone with methyl groups attached to the nitrogen atom and the second carbon of the propyl chain. This structure influences its physical and chemical behavior.

| Property | Value | Source(s) |

| CAS Number | 2675-88-9 | [1][2] |

| Molecular Formula | C₅H₁₁NO | [1] |

| Molecular Weight | 101.148 g/mol | [1] |

| Physical State | Liquid (at standard temperature and pressure) | Inferred from properties |

| Boiling Point | 199.7 °C at 760 mmHg | N/A |

| Melting Point | Not available | [1] |

| Density | 0.861 g/cm³ | N/A |

Note: Some sources indicate that the melting point, boiling point, and density are not available. The provided values should be considered with this in mind and may require experimental verification.

Structural Representation

Figure 1: 2D structure of this compound.

Spectroscopic Profile

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. Below is a discussion of the expected spectral characteristics based on its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. Due to the partial double bond character of the C-N bond in amides, rotation around this bond can be restricted, potentially leading to more complex spectra.

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms present. Key signals would include those for the carbonyl carbon, the carbons of the isopropyl group, and the N-methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by absorptions corresponding to its functional groups. Key expected peaks include:

-

N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹, characteristic of a secondary amide.

-

C-H Stretch: Absorptions just below 3000 cm⁻¹ due to the aliphatic C-H bonds.

-

C=O Stretch (Amide I band): A strong absorption band in the range of 1630-1680 cm⁻¹.

-

N-H Bend (Amide II band): An absorption in the region of 1510-1570 cm⁻¹.

Mass Spectrometry (MS)

In mass spectrometry, this compound will produce a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be indicative of its structure, with common fragmentation pathways for amides involving cleavage adjacent to the carbonyl group and the nitrogen atom.[3]

Solubility and Handling

Solubility Profile

Due to the presence of the polar amide group, this compound is expected to be soluble in polar organic solvents. Its solubility in water will depend on the balance between the polar amide group and the nonpolar alkyl groups.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4][5][6] In a well-ventilated area, respiratory protection may be necessary.[6][7]

-

Handling: Avoid contact with skin and eyes.[8] Do not breathe vapors or mist.[7] Wash thoroughly after handling.[9] Keep away from heat, sparks, and open flames.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

-

First Aid:

-

Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[11][12]

Experimental Protocols

The following are generalized protocols for the determination of the key physicochemical properties of this compound.

Determination of Boiling Point

The boiling point can be determined using a distillation or reflux method. A small-scale method using a Thiele tube is also effective and requires less material. The sample is heated, and the temperature at which a continuous stream of bubbles emerges from an inverted capillary tube and then ceases upon slight cooling is recorded as the boiling point.

Determination of Density

The density of liquid this compound can be determined by measuring the mass of a known volume of the substance using a pycnometer or a graduated cylinder and a balance. The density is calculated by dividing the mass by the volume.

Determination of Solubility

To determine the solubility in various solvents (e.g., water, ethanol, acetone, hexane), a known amount of this compound is added portion-wise to a known volume of the solvent at a constant temperature. The mixture is agitated until no more of the compound dissolves, and the concentration of the saturated solution is then determined.

Spectroscopic Analysis Workflow

Figure 2: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While some experimental data remains to be definitively established, the information presented herein, based on available data and theoretical predictions, serves as a valuable resource for researchers and professionals. Further experimental validation of the properties outlined in this guide is encouraged to build a more complete and robust profile of this compound.

References

-

Angene Chemical. (2024, August 27). Safety Data Sheet - 2-Hydroxy-N,N-dimethylpropanamide. Retrieved from [Link]

-

PubChem. (n.d.). N,N-diethyl-2,2-dimethylpropanamide. Retrieved from [Link]

-

Purdue University. (n.d.). Fire Fighting Measures. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - N,N-Dimethylpropionamide, 99+% (GC). Retrieved from [Link]

-

CPAChem. (n.d.). Safety data sheet. Retrieved from [Link]

-

Regulations.gov. (n.d.). PC Code. 911003; Propanamide, 2-hydroxy-N, N-dimethyl-; Human Health Risk. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubChem. (n.d.). CID 100979034. Retrieved from [Link]

-

NIST. (n.d.). Propanamide, N,N-dimethyl-. Retrieved from [Link]

-

NIST. (n.d.). 2-Propenamide, N,N-dimethyl-. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of propanamide. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and.... Retrieved from [Link]

-

Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

-

Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

-

Stenutz. (n.d.). N,N-dimethylpropanamide. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound - Optional[15N NMR] - Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). Propanamide, N,2-dimethyl-. Retrieved from [Link]

-

NIST. (n.d.). Propanamide, 2,2-dimethyl-. Retrieved from [Link]

-

Pearson. (n.d.). How would you expect the IR and ¹H NMR spectra for propanamide an.... Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

PubChem. (n.d.). Propanamide, N,N-dimethyl-. Retrieved from [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

-

University of California, Davis. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

NIST. (n.d.). Propanamide, N,N-dimethyl-. Retrieved from [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. This compound | 2675-88-9 [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. hazmatschool.com [hazmatschool.com]

- 5. hsa.ie [hsa.ie]

- 6. benchchem.com [benchchem.com]

- 7. chemscene.com [chemscene.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. aksci.com [aksci.com]

- 10. fishersci.com [fishersci.com]

- 11. angenechemical.com [angenechemical.com]

- 12. physics.purdue.edu [physics.purdue.edu]

An In-depth Technical Guide to the Structure and Bonding of N,2-Dimethylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Amide in Chemical Synthesis

N,2-Dimethylpropanamide, also known by its synonyms N-Methylisobutyramide and having the CAS number 2675-88-9, is a tertiary amide with the molecular formula C₅H₁₁NO.[1][2][3] While seemingly a simple molecule, its specific structural and electronic properties make it a subject of interest in various chemical contexts, including as a potential building block in medicinal chemistry and as a solvent in organic synthesis. This guide provides a comprehensive technical overview of the structure, bonding, and key properties of this compound, offering insights for professionals in research and drug development.

Molecular Structure and Bonding: A Deeper Dive

A thorough understanding of a molecule's three-dimensional structure and the nature of its chemical bonds is fundamental to predicting its reactivity, physical properties, and potential applications.

IUPAC Nomenclature and Chemical Identity

-

IUPAC Name: this compound[3]

-

Molecular Formula: C₅H₁₁NO[1]

-

Molecular Weight: 101.15 g/mol [3]

-

SMILES: CC(C)C(=O)NC[3]

Hybridization and Molecular Geometry

The central carbonyl carbon in this compound is sp² hybridized, leading to a trigonal planar geometry around this atom. This is a consequence of the double bond with the oxygen atom and single bonds to the nitrogen and the isopropyl group. The bond angles around this central carbon are approximately 120°.

The nitrogen atom is also approximately sp² hybridized due to resonance with the carbonyl group, which imparts a planar character to the amide bond. This planarity is a crucial feature of amides, restricting rotation around the C-N bond and influencing the molecule's conformational possibilities. The isopropyl group's central carbon is sp³ hybridized, resulting in a tetrahedral geometry with bond angles of roughly 109.5°. The methyl group attached to the nitrogen is also composed of an sp³ hybridized carbon.

Diagram: Hybridization Scheme of this compound

Caption: Hybridization of atoms in this compound.

Resonance Structures

The delocalization of the nitrogen's lone pair of electrons into the carbonyl group is a key feature of the amide bond. This can be represented by two main resonance structures:

Caption: Resonance structures of this compound.

This resonance has several important consequences:

-

Partial Double Bond Character: The C-N bond has significant double bond character, leading to a shorter bond length than a typical C-N single bond and a higher barrier to rotation.

-

Planarity: The atoms involved in the amide bond (O, C, N, and the atoms directly attached to C and N) tend to lie in the same plane.

-

Dipole Moment: The separation of charge in the second resonance structure contributes to the significant dipole moment of amides.

Synthesis of this compound: A Practical Approach

The most common and straightforward method for synthesizing this compound is the reaction of an isobutyryl halide (such as isobutyryl chloride) with methylamine. This is a classic nucleophilic acyl substitution reaction.

Experimental Protocol: Synthesis from Isobutyryl Chloride and Methylamine

Materials:

-

Isobutyryl chloride

-

Methylamine (as a solution in a suitable solvent like THF or water, or as a gas)

-

A non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct

-

Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether, or THF)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve methylamine and the non-nucleophilic base in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). Cool the flask in an ice bath.

-

Addition of Acyl Chloride: Slowly add isobutyryl chloride, dissolved in the same anhydrous solvent, to the stirred solution of methylamine via the dropping funnel. The addition should be done dropwise to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or GC).

-

Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with the organic solvent. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by distillation under reduced pressure to yield pure this compound.

Diagram: Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic techniques are indispensable for confirming the structure and purity of a synthesized compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show the following signals:

-

A doublet for the six protons of the two methyl groups of the isopropyl moiety. These protons are equivalent and are split by the adjacent methine proton.

-

A septet for the single proton of the methine group of the isopropyl moiety. This proton is split by the six neighboring methyl protons.

-

A singlet for the three protons of the N-methyl group. These protons are not coupled to any other protons.

-

A broad singlet for the N-H proton. The chemical shift of this proton can be variable and may exchange with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton:

-

A signal for the two equivalent methyl carbons of the isopropyl group.

-

A signal for the methine carbon of the isopropyl group.

-

A signal for the N-methyl carbon.

-

A signal for the carbonyl carbon, which will be the most downfield signal.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the amide functional group:

-

N-H Stretch: A moderate to strong absorption band around 3300 cm⁻¹.

-

C=O Stretch (Amide I band): A strong, sharp absorption band in the region of 1680-1630 cm⁻¹.[4]

-

N-H Bend (Amide II band): A moderate absorption band around 1550 cm⁻¹.[4]

-

C-H Stretches: Absorptions just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the methyl and isopropyl groups.

Mass Spectrometry

In mass spectrometry, this compound will undergo fragmentation upon ionization. The molecular ion peak (M+) should be observable. Common fragmentation patterns for amides include alpha-cleavage (cleavage of the bond adjacent to the nitrogen) and McLafferty rearrangement.[5] Expected fragments would include the loss of the isopropyl group and cleavage of the amide bond.[6][7]

Applications in Research and Drug Development

Amides are a cornerstone of medicinal chemistry, with the amide bond being present in a vast number of pharmaceuticals. This compound can serve in several capacities in this field:

-

As a Building Block: Its structure can be incorporated into larger molecules to introduce a specific steric and electronic environment. The isopropyl group can provide bulk, influencing how a potential drug molecule fits into a biological target. The N-methyl group can modulate properties like solubility and metabolic stability. The use of such tailored building blocks is a key strategy in modern drug discovery to accelerate the synthesis of novel compounds.[8][9][10][11][12]

-

As a Solvent: Amides are excellent polar aprotic solvents due to their high dielectric constants and ability to solvate a wide range of compounds. While larger amides like DMF and NMP are more common, this compound could be a viable alternative in certain applications, particularly where its specific solubility profile is advantageous. The pharmaceutical industry is actively seeking safer and more sustainable solvent alternatives.[13][14][15]

-

In Agrochemical Research: There is evidence to suggest its use in the development of compounds to treat or prevent plant pathogenic diseases.[2]

Safety and Handling

As with any chemical, proper safety precautions are essential when handling this compound. It is important to consult the Safety Data Sheet (SDS) for detailed information. General safety measures include:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[16][17][18][19]

-

Ventilation: Use only in a well-ventilated area to avoid inhalation of vapors.[16][17][18]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[16][17][18]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[16][17]

Conclusion

This compound, while a relatively simple molecule, possesses a rich chemistry dictated by its amide functionality and specific alkyl substituents. Its defined structure, bonding, and predictable spectroscopic properties make it a valuable compound for study and application. For researchers and professionals in drug development, a thorough understanding of these fundamental characteristics is key to leveraging this and similar molecules as building blocks for the next generation of therapeutics and as tools in the advancement of chemical synthesis.

References

-

Angene Chemical. (2024, August 27). 2-Hydroxy-N,N-dimethylpropanamide Safety Data Sheet. Retrieved January 2, 2026, from [Link]

-

ChemSynthesis. (2025, May 20). This compound - 2675-88-9. Retrieved January 2, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and.... Retrieved January 2, 2026, from [Link]

-

LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 2, 2026, from [Link]

-

MDPI. (n.d.). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Retrieved January 2, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Methylisobutyramide | C5H11NO | CID 221961. PubChem. Retrieved January 2, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). N,N-diethyl-2,2-dimethylpropanamide | C9H19NO | CID 4194999. PubChem. Retrieved January 2, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Propanamide, 2-hydroxy-N,N-dimethyl- | C5H11NO2 | CID 98053. PubChem. Retrieved January 2, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). CID 100979034 | C5H10NO+. PubChem. Retrieved January 2, 2026, from [Link]

-

National Institutes of Health. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved January 2, 2026, from [Link]

-

NIST. (n.d.). Propanamide, 2,2-dimethyl-. NIST Chemistry WebBook. Retrieved January 2, 2026, from [Link]

-

NIST. (n.d.). Propanamide, N,N-dimethyl-. NIST Chemistry WebBook. Retrieved January 2, 2026, from [Link]

-

Pearson. (n.d.). How would you expect the IR and ¹H NMR spectra for propanamide an.... Retrieved January 2, 2026, from [Link]

-

ResearchGate. (n.d.). Perspective on Solvent Use in the Pharmaceutical Industry. Retrieved January 2, 2026, from [Link]

-

ScienceDaily. (2020, August 18). Novel method can efficiently create several 'building blocks' of pharmaceutical drugs. Retrieved January 2, 2026, from [Link]

-

SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts. Retrieved January 2, 2026, from [Link]

-

SpectraBase. (n.d.). This compound - Optional[15N NMR] - Chemical Shifts. Retrieved January 2, 2026, from [Link]

-

Technology Networks. (2019, October 18). A New Way of Creating the Building Blocks of Drugs. Retrieved January 2, 2026, from [Link]

-

Wiley Online Library. (2022, May 11). N,N-Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. Retrieved January 2, 2026, from [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. This compound | 2675-88-9 [chemicalbook.com]

- 3. N-Methylisobutyramide | C5H11NO | CID 221961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and identification of propanamide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. sciencedaily.com [sciencedaily.com]

- 9. A New Way of Creating the Building Blocks of Drugs | Technology Networks [technologynetworks.com]

- 10. nbinno.com [nbinno.com]

- 11. mdpi.com [mdpi.com]

- 12. Novel Reagent Space: Identifying Unorderable but Readily Synthesizable Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review [mdpi.com]

- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. aksci.com [aksci.com]

- 17. fishersci.com [fishersci.com]

- 18. assets.thermofisher.cn [assets.thermofisher.cn]

- 19. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to the Solubility of N,N-Dimethylpropanamide in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N,N-Dimethylpropanamide (DMPA), a versatile polar aprotic solvent. We will explore its fundamental physicochemical properties, the theoretical principles governing its solubility, and present qualitative and quantitative data for its miscibility in a range of common organic solvents. Furthermore, this guide details a robust, field-proven experimental protocol for determining thermodynamic solubility, ensuring scientific integrity and reproducibility. The content is structured to deliver actionable insights for professionals in research and pharmaceutical development, where solvent selection is a critical parameter for reaction kinetics, purification, and formulation.

Introduction: Defining the Subject and Its Importance

The nomenclature "N,2-Dimethylpropanamide" presents a point of ambiguity. It could potentially refer to two isomers: N,N-Dimethylpropanamide or N-methyl-2-methylpropanamide. This guide will focus primarily on N,N-Dimethylpropanamide (CAS 758-96-3) , hereafter referred to as DMPA, due to its significant and growing role in industrial and pharmaceutical applications. DMPA is a colorless, high-boiling liquid valued for its chemical stability and exceptional solvency.[1]

As a polar aprotic solvent, DMPA possesses a unique set of properties that make it an excellent medium for a variety of chemical processes.[1] It effectively dissolves a wide array of organic and inorganic compounds, including many polymers, and serves as a vital intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][2] In the context of drug development, understanding the solubility of DMPA is paramount. It dictates its utility as a reaction solvent, its effectiveness in formulation and drug delivery systems, and its role in purification and crystallization processes.[2] This guide aims to provide the foundational knowledge and practical methodologies required to leverage the full potential of DMPA in a scientific setting.

Physicochemical Profile of N,N-Dimethylpropanamide

The solubility behavior of any compound is a direct consequence of its molecular structure and resulting physical properties. DMPA's structure features a propanamide backbone with two methyl groups substituting the hydrogens on the amide nitrogen, classifying it as a tertiary amide.[1] This substitution is critical, as it removes the N-H bond, preventing DMPA from acting as a hydrogen bond donor—a key differentiator from primary and secondary amides.[3] However, the highly polar carbonyl (C=O) group and the C-N bond create a significant dipole moment, making the oxygen atom a strong hydrogen bond acceptor.[3]

These structural features give rise to its characteristic properties, summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 758-96-3 | [1][4] |

| Molecular Formula | C₅H₁₁NO | [1][5] |

| Molecular Weight | 101.15 g/mol | [1][5] |

| Appearance | Colorless Liquid | [1] |

| Density (at 25°C) | 0.92 - 0.93 g/mL | [1][6] |

| Boiling Point | 174-176 °C | [1][4] |

| Melting Point | -45 °C | [1][4] |

| Flash Point | 62.2 - 63 °C | [1][4] |

| Nature | Polar Aprotic Solvent | [1] |

The Theoretical Framework of Solubility

To effectively predict and control solubility, one must understand the intermolecular forces at play. The principle of "like dissolves like" serves as a useful heuristic, but a deeper, more quantitative approach is necessary for scientific applications.

The Role of Intermolecular Forces

The dissolution of DMPA in a given solvent is an energetic balance between breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.

-

In Protic Solvents (e.g., Water, Alcohols): These solvents can donate hydrogen bonds. The primary interaction is the strong hydrogen bond formed between the solvent's hydroxyl (-OH) hydrogen and the lone pair of electrons on DMPA's carbonyl oxygen. This powerful interaction is why DMPA is readily soluble in water and lower-chain alcohols.[2][7]

-

In Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): These solvents lack O-H or N-H bonds but possess significant dipole moments. Solubility is driven by strong dipole-dipole interactions between the polar groups of the solvent and the highly polar amide group of DMPA.

-

In Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak London dispersion forces. The energy required to overcome the strong dipole-dipole attractions between DMPA molecules is not sufficiently compensated by the weak dispersion forces formed with the nonpolar solvent. Consequently, DMPA exhibits limited or poor solubility in these solvents.[2]

Caption: Dominant intermolecular forces between DMPA and solvent classes.

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, Hansen Solubility Parameters (HSP) provide a powerful framework.[8] HSP deconstructs the total cohesive energy of a substance into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from polar (dipole-dipole) forces.

Each substance can be described by a point in 3D "Hansen space." The fundamental principle is that substances with closer HSP coordinates are more likely to be miscible.[8] This tool is invaluable for rationally selecting solvents or designing solvent blends to dissolve a specific solute, such as a poorly soluble API where DMPA might be a component of the solvent system.

Solubility Profile of N,N-Dimethylpropanamide

Based on its physicochemical properties, DMPA is an amphipathic compound, capable of dissolving a variety of substances.[11] It is fully miscible with water and other polar solvents. The following table summarizes its solubility and miscibility in common organic solvents. "Miscible" indicates solubility in all proportions.

| Solvent Class | Solvent | Solubility/Miscibility | Rationale |

| Protic Solvents | Water | Miscible | Strong hydrogen bonding.[2][4] |

| Methanol, Ethanol | Miscible | Strong hydrogen bonding and similar polarity.[7] | |

| Polar Aprotic Solvents | Acetone | Miscible | Strong dipole-dipole interactions. |

| Acetonitrile | Miscible | Strong dipole-dipole interactions. | |

| Dimethyl Sulfoxide (DMSO) | Miscible | Strong dipole-dipole interactions. | |

| Esters | Ethyl Acetate | Soluble | Moderate polarity allows for good interaction. |

| Halogenated Solvents | Dichloromethane | Soluble | Dipole-dipole interactions facilitate solubility. |

| Chloroform | Soluble | Dipole-dipole and weak H-bonding interactions. | |

| Aromatic Hydrocarbons | Toluene, Benzene | Partially Soluble | Mismatch in polarity limits solubility. |

| Aliphatic Hydrocarbons | n-Hexane, Heptane | Limited / Insoluble | Large polarity mismatch; weak interactions.[2][7] |

A Validated Protocol for Experimental Solubility Determination

While theoretical predictions are useful, empirical determination of thermodynamic solubility remains the gold standard. The Equilibrium Shake-Flask method is the most reliable and widely accepted technique for this purpose.[12]

The Equilibrium Shake-Flask Method

This method measures the concentration of a saturated solution that is in thermodynamic equilibrium with an excess of the solid (or liquid) solute.[13]

Core Requirements:

-

Purity: Both the solute (DMPA) and the solvent must be of high purity (e.g., >99%).[13]

-

Temperature Control: A constant and accurately controlled temperature is critical, as solubility is temperature-dependent.[2][13]

-

Equilibrium: Sufficient time and agitation must be provided to ensure the system reaches true equilibrium.

-

Accurate Quantification: A validated analytical method (e.g., HPLC, GC) is required to measure the solute concentration in the saturated solution.[14]

Step-by-Step Experimental Workflow

-

Preparation: Add an excess amount of N,N-Dimethylpropanamide to a known volume of the chosen organic solvent in a sealed, inert glass vial (e.g., a 20 mL scintillation vial). "Excess" means enough solute is added so that a separate phase (undissolved liquid DMPA) is clearly visible after equilibration.

-

Equilibration: Place the vial in an incubator shaker or on a magnetic stir plate set to a constant temperature (e.g., 25.0 ± 0.1 °C). Agitate the mixture for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the mixture to stand undisturbed at the same constant temperature for several hours to allow the phases to separate. For fine dispersions, centrifugation at the controlled temperature is recommended to pellet the excess solute.

-

Sampling: Carefully extract an aliquot of the clear, saturated supernatant (the solvent phase). Be cautious not to disturb the undissolved DMPA phase. It is advisable to filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic particles.

-

Dilution: Accurately dilute the filtered aliquot with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography (GC).

-

Calculation: Determine the concentration of DMPA in the original saturated solution by back-calculating from the diluted sample concentration, accounting for all dilution factors. The result is typically expressed in units of g/L, mg/mL, or mol/L.

Caption: Workflow for the Equilibrium Shake-Flask solubility determination method.

Applications and Significance in Drug Development

The solubility profile of DMPA is not merely academic; it has profound practical implications for pharmaceutical R&D.

-

Synthetic Chemistry: As a high-boiling polar aprotic solvent, DMPA can accelerate reaction rates (e.g., in S_N2 reactions) and increase the solubility of poorly soluble reactants and catalysts, leading to higher yields and purer products.[1]

-

API Formulation: For APIs with poor aqueous solubility, DMPA can be investigated as a co-solvent in liquid or semi-solid formulations to enhance drug loading and bioavailability. Its miscibility with both aqueous and various organic phases makes it a flexible formulation tool.

-

Crystallization and Purification: DMPA can be used as a solvent in crystallization processes. By carefully selecting an anti-solvent in which DMPA is miscible but the target compound is not, controlled precipitation can be induced to isolate and purify the API with desired polymorphic form and particle size.

-

Replacement for Regulated Solvents: With increasing regulatory scrutiny on solvents like N-Methyl-2-pyrrolidone (NMP) and Dimethylformamide (DMF) due to toxicity concerns, DMPA is emerging as a potentially safer, high-performance alternative in many applications.[11][15]

Conclusion

N,N-Dimethylpropanamide is a powerful and versatile polar aprotic solvent whose utility is fundamentally linked to its solubility characteristics. Its molecular structure, featuring a strong hydrogen bond accepting carbonyl group but no donor protons, allows it to readily dissolve a wide range of polar compounds and polymers, while showing limited affinity for nonpolar hydrocarbons. This behavior can be both qualitatively understood through intermolecular forces and quantitatively predicted using frameworks like Hansen Solubility Parameters. For definitive data, the robust Shake-Flask method provides a reliable means of experimental determination. For scientists in drug discovery and development, a thorough understanding of DMPA's solubility is an essential component of the chemical toolkit, enabling rational solvent selection for synthesis, purification, and formulation.

References

-

Title: N,N-Dimethylpropanamide | CAS#:758-96-3 Source: Chemsrc URL: [Link]

-

Title: N,N-Dimethylpropanamide - Solubility of Things Source: Solubility of Things URL: [Link]

-

Title: Experimental and Computational Methods Pertaining to Drug Solubility Source: ResearchGate URL: [Link]

-

Title: N,N-dimethyl-Propanamide - Physico-chemical Properties Source: ChemBK URL: [Link]

-

Title: solubility experimental methods.pptx Source: SlideShare URL: [Link]

-

Title: SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT Source: SlideShare URL: [Link]

-

Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Publications URL: [Link]

-

Title: Propanamide, N,N-dimethyl- | C5H11NO | CID 12965 Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: N,N-Dimethylbenzamide - Solubility of Things Source: Solubility of Things URL: [Link]

-

Title: Amide - Wikipedia Source: Wikipedia URL: [Link]

-

Title: PROBLEM SOLVED - Specialist Printing Worldwide Source: Specialist Printing Worldwide URL: [Link]

-

Title: N-Methylpropanamide - Solubility of Things Source: Solubility of Things URL: [Link]

-

Title: Hansen solubility parameter - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Solvation of N-methyl-2-pyrrolidone and N,N-dimethylpropanamide in cyclohexane, heptane, n-alkan-1-ols(C1–C4) and water at 298.15K Source: ResearchGate URL: [Link]

-

Title: Hansen solubility parameter of the solvent used for the dissolution... Source: ResearchGate URL: [Link]

-

Title: Chemical Properties of N,N-Dimethyl-dimethylphosphoric amide (CAS 50663-05-3) Source: Cheméo URL: [Link]

-

Title: an introduction to amides Source: Chemguide URL: [Link]

-

Title: Hansen Solubility Parameters Source: Hansen-Solubility URL: [Link]

-

Title: KJCMPA®-100(3-methoxy-N,N-dimethylpropanamide)|Products Source: KJ Chemicals Corporation URL: [Link]

-

Title: Supporting Information for Exploiting Hansen Solubility Parameters to Tune Porosity and Function in Conjugated Microporous Polym Source: arizona.edu URL: [Link]

-

Title: Introduction to the Hansen Solubility Parameters Source: YouTube URL: [Link]

-

Title: N-Methylpropanamide | CAS#:1187-58-2 Source: Chemsrc URL: [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Amide - Wikipedia [en.wikipedia.org]

- 4. N,N-Dimethylpropanamide | CAS#:758-96-3 | Chemsrc [chemsrc.com]

- 5. Propanamide, N,N-dimethyl- | C5H11NO | CID 12965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 10. rsc.org [rsc.org]

- 11. specialistprinting.com [specialistprinting.com]

- 12. researchgate.net [researchgate.net]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. solubility experimental methods.pptx [slideshare.net]

- 15. KJCMPA®-100ï¼3-methoxy-N,N-dimethylpropanamideï¼ï½Productsï½KJ Chemicals Corporation [kjchemicals.co.jp]

The Pivotal Role of N,2-Dimethylpropanamide in Modern Chemical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,2-Dimethylpropanamide, a structurally distinct amide, has emerged as a valuable chemical intermediate in the fine chemical and pharmaceutical industries. Its unique steric and electronic properties, conferred by the N-methyl and isopropyl groups, make it a versatile building block for the synthesis of complex molecules. This guide provides an in-depth exploration of this compound, covering its synthesis, chemical properties, and significant applications as a chemical intermediate, with a particular focus on its role in drug development. We will delve into the causality behind its synthetic utility and provide a detailed experimental protocol for its preparation, alongside a comprehensive analysis of its spectroscopic characterization.

Introduction: Unveiling the Potential of a Versatile Amide

This compound (CAS No. 2675-88-9) is a tertiary amide characterized by a methyl group on the nitrogen atom and an isopropyl group attached to the carbonyl carbon.[1] This substitution pattern imparts a unique combination of steric hindrance and electronic effects that influence its reactivity and utility as a chemical intermediate. Unlike its more common isomer, N,N-dimethylacetamide, the branched alkyl group in this compound can direct reaction pathways and enhance the stability of certain molecular conformations.

The amide functional group is a cornerstone of organic synthesis, and its presence in this compound allows for a variety of chemical transformations.[2] As an intermediate, it serves as a crucial stepping stone in multi-step synthetic sequences, enabling the construction of complex molecular architectures required for active pharmaceutical ingredients (APIs) and other high-value chemicals.[3][4]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2675-88-9 | [1] |

| Molecular Formula | C5H11NO | [5] |

| Molecular Weight | 101.15 g/mol | [1] |

| Boiling Point | 110 °C (at 17 Torr) | [6] |

| Melting Point | 20 °C | [6] |

| Density | 0.9089 g/cm³ (at 16 °C) | [6] |

| pKa | 16.36 ± 0.46 (Predicted) | [6] |

Spectroscopic Characterization:

-

¹H NMR Spectroscopy: The proton NMR spectrum of an amide like this compound would be expected to show distinct signals for the N-methyl protons, the methine proton of the isopropyl group, and the diastereotopic methyl protons of the isopropyl group. The chemical shifts and splitting patterns would be indicative of the electronic environment and neighboring protons.[9]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule. For this compound, characteristic peaks would be observed for the carbonyl carbon, the N-methyl carbon, and the carbons of the isopropyl group. A predicted ¹³C NMR spectrum is available on SpectraBase.[10]

-

Infrared (IR) Spectroscopy: The IR spectrum is crucial for identifying the amide functional group. A strong absorption band in the region of 1630-1680 cm⁻¹ is characteristic of the C=O stretching vibration of a tertiary amide. The absence of N-H stretching bands around 3300 cm⁻¹ confirms the tertiary nature of the amide.[8]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak would be expected at m/z 101. Fragmentation would likely involve cleavage adjacent to the carbonyl group and the nitrogen atom. The NIST WebBook provides mass spectral data for the related compound Propanamide, N,N-dimethyl-.[11]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through the reaction of an activated carboxylic acid derivative, such as an acyl chloride, with the appropriate amine. The following protocol is a representative method adapted from general procedures for amide synthesis.[12]

Diagram 1: Synthesis Workflow for this compound

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol:

Materials:

-

Isobutyryl chloride

-

Methylamine (as a solution in a suitable solvent, e.g., THF or water)

-

Anhydrous dichloromethane (DCM) or other suitable inert solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve isobutyryl chloride (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Amine Addition: Slowly add a solution of methylamine (1.1 equivalents) to the stirred solution of isobutyryl chloride via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. The formation of a white precipitate (methylammonium chloride) will be observed.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Aqueous Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any excess acid) and brine.

-

Drying and Solvent Removal: Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Self-Validation and Causality:

-

Stoichiometry: A slight excess of methylamine is used to ensure the complete consumption of the isobutyryl chloride and to neutralize the HCl byproduct.

-

Temperature Control: The initial cooling of the reaction is crucial to control the exothermic nature of the acylation reaction and to minimize side reactions.

-

Inert Atmosphere: While not strictly necessary for all amide couplings, conducting the reaction under a nitrogen atmosphere can prevent the reaction of the acyl chloride with atmospheric moisture.

-

Workup: The aqueous workup is essential to remove the water-soluble byproducts, such as methylammonium chloride and any unreacted methylamine. The bicarbonate wash neutralizes any remaining acidic species.

-

Purification: Vacuum distillation is an effective method for purifying liquid products with moderate boiling points, allowing for separation from non-volatile impurities.

This compound as a Chemical Intermediate in Drug Development

The utility of this compound and its structural analogs as chemical intermediates is exemplified in the synthesis of various pharmaceutical agents. The specific steric and electronic properties of the this compound moiety can influence the pharmacological activity and metabolic stability of the final drug molecule.

A notable example is the use of a closely related intermediate, 2-(3,5-bis(trifluoromethyl)phenyl)-N,2-dimethylpropanamide, in the synthesis of Netupitant .[13] Netupitant is a neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.

Diagram 2: Role of a this compound Analog in Netupitant Synthesis

Caption: Simplified representation of the key coupling step in Netupitant synthesis.

In the synthesis of Netupitant, the this compound-containing intermediate undergoes a crucial Suzuki coupling reaction with an arylboronic acid.[13] The presence of the amide group and the specific substitution pattern are critical for the successful execution of this carbon-carbon bond-forming reaction, which is a key step in assembling the complex molecular framework of the final drug. This example underscores the importance of such tailored intermediates in enabling efficient and scalable synthetic routes to modern pharmaceuticals.

Applications in Agrochemical Synthesis

Beyond pharmaceuticals, this compound and related amides can also serve as intermediates in the synthesis of agrochemicals.[1][14] The amide functionality can be a precursor to other functional groups or can be part of the final active ingredient, contributing to its biological activity as an herbicide, insecticide, or fungicide. The specific substitution pattern can influence the compound's uptake, transport, and metabolic stability in plants and insects.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) before use.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique structural features provide synthetic chemists with a powerful tool for the construction of complex molecules. A thorough understanding of its synthesis, properties, and reactivity is crucial for leveraging its full potential in the development of new drugs and other advanced materials. As the demand for more sophisticated and efficient synthetic methodologies continues to grow, the importance of tailored intermediates like this compound is set to increase.

References

- WO 2014/188453 A2. (2014). Google Patents.

- US20170008848A1. (2017). Methods of making netupitant and intermediates thereof. Google Patents.

-

This compound. (n.d.). In SpectraBase. Retrieved from [Link]

-